molecular formula C12H13ClN2O3 B057575 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride CAS No. 4876-14-6

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

Cat. No. B057575
CAS RN: 4876-14-6
M. Wt: 268.69 g/mol
InChI Key: MPTXVJCCTVAVNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride often involves chlorination, bromination, and condensation reactions. For example, Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a closely related compound, leading to the preparation of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, highlighting the synthetic versatility of quinoline derivatives (Hany M Hassanin, M. Ibrahim, 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectral data and elemental analyses to establish the novel structures. The study by Ukrainets et al. (2013) on 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and their derivatives provided insights into the molecular structure through spectral data analysis, showcasing the methods for structural elucidation of complex molecules (И. В. Украинец et al., 2013).

Chemical Reactions and Properties

The reactivity of quinoline derivatives is an area of significant interest. Research by Aghazadeh et al. (2007) into the synthesis and evaluation of antifungal properties of quinoline carbonitriles and their analogues demonstrates the chemical versatility and potential biological relevance of these compounds. This highlights the diverse chemical reactions these molecules can undergo and their significant properties (A. R. Gholap et al., 2007).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. The work of Vogt et al. (2013) on polymorphism in pharmaceutical compounds exemplifies the importance of physical characterization in developing pharmaceutical applications, though not directly related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, it underscores the significance of physical properties analysis (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under various conditions, form the basis for application development and safety protocols. The study on the transformation of quinoline derivatives under specific conditions by Ukrainets et al. (2014) provides valuable insights into the chemical behavior of these compounds, contributing to a broader understanding of their reactivity and potential for chemical modification (I. Ukrainets et al., 2014).

Scientific Research Applications

1. Antibiotic Potential

Compounds like 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride are of interest due to their molecular similarity to fluoroquinolone antibiotics. These compounds are being explored as potential scaffolds for creating new antimicrobial drugs, especially in light of increasing microbial resistance to existing antimicrobials. Analytical methods for quality control of such active pharmaceutical ingredients (APIs) have been analyzed and tested, highlighting the need for thorough control methods including 13C NMR-spectroscopy (Zubkov et al., 2016).

2. Synthesis and Applications in Antimicrobial Research

Studies have synthesized various derivatives of 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones from compounds related to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. These novel compounds were also screened for their in vitro antimicrobial activity, indicating their potential use in antimicrobial research (Hassanin & Ibrahim, 2012).

3. Potential in Anticancer Drug Synthesis

The compound is a key intermediate in the synthesis of some anti-cancer drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis. This makes it a crucial component in the development of new cancer therapies (Cao Sheng-li, 2004).

4. Application in Eco-Friendly Synthesis Methods

The compound has been used as a substrate in the synthesis of environmentally friendly nanocatalysts for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes. This showcases its potential in greener chemical processes (Aghazadeh & Nikpassand, 2019).

properties

IUPAC Name

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXVJCCTVAVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

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